molecular formula C23H19ClN2O4 B244168 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide

Cat. No. B244168
M. Wt: 422.9 g/mol
InChI Key: KVPOLVWNTDGVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide, also known as BCI-838, is a novel small molecule that has been studied for its potential therapeutic effects in various diseases. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that have been shown to have anti-inflammatory and neuroprotective effects. By inhibiting FAAH, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cancer cell survival. In inflammation research, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neurodegenerative disorder research, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, protect neurons from cell death, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide in lab experiments is its specificity for FAAH inhibition, which allows for the study of the effects of endocannabinoids in various diseases. Another advantage is its ability to penetrate the blood-brain barrier, allowing for the study of its effects in the central nervous system. However, one limitation is the lack of clinical studies in humans, which limits the translation of its therapeutic effects to clinical practice.

Future Directions

There are several future directions for the study of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide. One direction is the study of its effects in combination with other drugs in cancer therapy. Another direction is the study of its effects in animal models of other diseases, such as multiple sclerosis and Parkinson's disease. Additionally, the development of more potent and selective FAAH inhibitors may lead to the development of more effective treatments for various diseases.

Synthesis Methods

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with 5-chloro-2-aminobenzoxazole followed by N-alkylation with 2-methyl-5-nitrophenyl chloride and subsequent reduction with hydrogen gas. Another method involves the reaction of 2,6-dimethoxybenzoic acid with 5-chloro-2-aminobenzoxazole followed by N-alkylation with 2-methyl-5-bromoaniline and subsequent reduction with sodium borohydride.

Scientific Research Applications

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C23H19ClN2O4/c1-13-7-8-14(23-26-17-12-15(24)9-10-18(17)30-23)11-16(13)25-22(27)21-19(28-2)5-4-6-20(21)29-3/h4-12H,1-3H3,(H,25,27)

InChI Key

KVPOLVWNTDGVET-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC

Origin of Product

United States

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